2-(4-chlorophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide
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Overview
Description
2-(4-chlorophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound belongs to the class of benzotriazole derivatives and has been studied for its various biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical And Physiological Effects
2-(4-chlorophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit viral replication, and inhibit the growth of bacteria and fungi. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
The advantages of using 2-(4-chlorophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide in lab experiments include its potent biological activity and its ability to inhibit various enzymes and receptors. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of 2-(4-chlorophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide. These include:
1. Further studies to determine its safety and efficacy in humans.
2. Development of new derivatives of the compound with improved biological activity and reduced toxicity.
3. Investigation of the compound's potential use in the treatment of other diseases, such as Parkinson's disease and Huntington's disease.
4. Studies to determine the mechanism of action of the compound in more detail.
5. Investigation of the compound's potential use as a diagnostic tool for various diseases.
Synthesis Methods
The synthesis of 2-(4-chlorophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide involves the reaction of 4-chloroaniline with 2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazole-5-carboxylic acid, followed by the addition of acetic anhydride. This reaction results in the formation of the desired compound.
Scientific Research Applications
2-(4-chlorophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide has been studied for its potential applications in various scientific fields. It has been found to have anticancer, antiviral, and antimicrobial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
Product Name |
2-(4-chlorophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide |
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Molecular Formula |
C23H21ClN4O2 |
Molecular Weight |
420.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]acetamide |
InChI |
InChI=1S/C23H21ClN4O2/c1-3-30-19-10-8-18(9-11-19)28-26-21-12-15(2)20(14-22(21)27-28)25-23(29)13-16-4-6-17(24)7-5-16/h4-12,14H,3,13H2,1-2H3,(H,25,29) |
InChI Key |
YOMYFIUKJGSCPM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)CC4=CC=C(C=C4)Cl)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)CC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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